molecular formula C18H17NO4 B10957100 (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B10957100
M. Wt: 311.3 g/mol
InChI Key: PBAWXPVLXPTCBW-CMDGGOBGSA-N
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Description

(E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by its unique structure, which includes a benzodioxin ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents under acidic or basic conditions.

    Aldol Condensation: The final step involves an aldol condensation between the benzodioxin derivative and 4-methoxybenzaldehyde under basic conditions to form the propenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.

    (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

(E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent or a material with specific properties.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17NO4/c1-21-15-5-2-13(3-6-15)16(20)8-9-19-14-4-7-17-18(12-14)23-11-10-22-17/h2-9,12,19H,10-11H2,1H3/b9-8+

InChI Key

PBAWXPVLXPTCBW-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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